molecular formula C24H43N3O8SSi2 B12787840 1-[(8R,9R)-4-amino-9-[tert-butyl(dimethyl)silyl]oxy-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dioxo-1,7-dioxa-2lambda6-thiaspiro[4.4]non-3-en-8-yl]-5-methylpyrimidine-2,4-dione

1-[(8R,9R)-4-amino-9-[tert-butyl(dimethyl)silyl]oxy-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dioxo-1,7-dioxa-2lambda6-thiaspiro[4.4]non-3-en-8-yl]-5-methylpyrimidine-2,4-dione

Cat. No.: B12787840
M. Wt: 589.9 g/mol
InChI Key: YMSLYTIPSGCZRM-MNPWYQMWSA-N
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Description

(1-(2’,5’-Bis-O-(tert-butyldimethylsilyl)-beta-D-xylofuranosyl)thymine)-3’-spiro-5-(4-amino-1,2-oxathiole 2,2-dioxide) is a synthetic compound that combines elements of nucleoside analogs and spiro compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the protection of the hydroxyl groups on the xylofuranosyl moiety using tert-butyldimethylsilyl groups The thymine base is then attached to the protected sugar

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the oxathiole ring.

    Reduction: Reduction reactions can occur at the oxathiole ring or the thymine base.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the compound.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of thiols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying nucleic acid interactions.

    Medicine: Potential antiviral or anticancer agent due to its structural similarity to nucleosides.

    Industry: Used in the synthesis of pharmaceuticals or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action for this compound would likely involve its incorporation into nucleic acids, leading to the disruption of normal cellular processes. The spiro linkage and oxathiole ring may interact with specific enzymes or receptors, inhibiting their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (1-(2’,5’-Bis-O-(tert-butyldimethylsilyl)-beta-D-xylofuranosyl)cytosine): Similar nucleoside analog with cytosine instead of thymine.

    (1-(2’,5’-Bis-O-(tert-butyldimethylsilyl)-beta-D-xylofuranosyl)uracil): Similar compound with uracil base.

    (1-(2’,5’-Bis-O-(tert-butyldimethylsilyl)-beta-D-xylofuranosyl)adenine): Similar compound with adenine base.

Uniqueness

The unique combination of the thymine base with the spiro-oxathiole ring and tert-butyldimethylsilyl-protected sugar makes this compound distinct. Its specific structural features may confer unique biological activities and chemical reactivity compared to other nucleoside analogs.

Properties

Molecular Formula

C24H43N3O8SSi2

Molecular Weight

589.9 g/mol

IUPAC Name

1-[(8R,9R)-4-amino-9-[tert-butyl(dimethyl)silyl]oxy-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dioxo-1,7-dioxa-2λ6-thiaspiro[4.4]non-3-en-8-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C24H43N3O8SSi2/c1-15-12-27(21(29)26-19(15)28)20-18(34-38(10,11)23(5,6)7)24(16(25)14-36(30,31)35-24)17(33-20)13-32-37(8,9)22(2,3)4/h12,14,17-18,20H,13,25H2,1-11H3,(H,26,28,29)/t17?,18-,20+,24?/m0/s1

InChI Key

YMSLYTIPSGCZRM-MNPWYQMWSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C3(C(O2)CO[Si](C)(C)C(C)(C)C)C(=CS(=O)(=O)O3)N)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C3(C(O2)CO[Si](C)(C)C(C)(C)C)C(=CS(=O)(=O)O3)N)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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